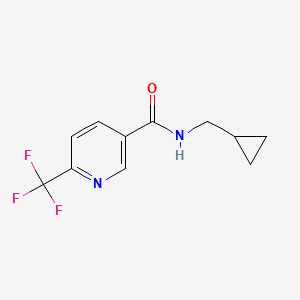![molecular formula C13H21N3O2S B2649338 5-(Butylsulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034326-85-5](/img/structure/B2649338.png)
5-(Butylsulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazines are a class of organic compounds with the formula C4H4N2. They are aromatic and contain two nitrogen atoms at opposite positions in the ring . Pyrazines and their derivatives are widely used in the pharmaceutical industry due to their diverse biological activities .
Synthesis Analysis
Pyrazines can be synthesized through a variety of methods. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Another approach involves the reaction of 4-chloropyrazolo [1,5- a ]pyrazines with tert-butyl cyanoacetate .Molecular Structure Analysis
The pyrazine molecule is a six-membered aromatic ring with two nitrogen atoms at opposite positions. This structure is often used as a scaffold in medicinal chemistry, providing a basis for the development of new compounds with potential therapeutic effects .Chemical Reactions Analysis
Pyrazines can undergo various chemical reactions, including transition metal-catalyzed reactions like Sonogashira, Heck, Suzuki, and Stille reactions . These reactions are generally used for carbon–carbon bond formation on pyrazines .Physical and Chemical Properties Analysis
Pyrazines are known for their distinct physical and chemical properties. They are less basic than pyridine, pyridazine, and pyrimidine . They are also known for their unique aromaticity and the presence of nitrogen atoms in the ring .Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
Antimicrobial and Anti-inflammatory Properties : Compounds bearing sulfonamide and pyrazole groups have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. For instance, derivatives containing aryl sulfonate moieties have shown significant potency against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Some derivatives have also demonstrated potent anti-inflammatory properties (Kendre et al., 2013).
Heterocyclic Compound Synthesis : The interest in heterocyclic compounds, especially those incorporating sulfamoyl and pyrazole units, stems from their potential biological activities. These compounds have been synthesized through various methods, including green chemistry approaches and multi-component reactions, to explore their use as antimicrobial agents and potential anticancer scaffolds (Nimbalkar et al., 2017).
Anticancer Research
- Potential Anticancer Scaffolds : The synthesis of dihydropyrano[2,3-c]pyrazoles, facilitated by ionic liquid-catalyzed green protocols, underscores the exploration of pyrazole derivatives as anticancer agents. These compounds, evaluated against various human cancer cell lines, have shown promising anticancer activity, indicating the potential therapeutic applications of such molecular structures in oncology research (Nimbalkar et al., 2017).
Exploration in Medicinal Chemistry
- Drug Discovery and Medicinal Chemistry : The synthesis and biological evaluation of novel pyrazoles, including those aimed at targeting specific diseases such as cancer and inflammation, highlight the role of pyrazole derivatives in medicinal chemistry. Molecular docking studies and in silico ADMET predictions are integral to understanding the interaction of these compounds with biological targets, thereby aiding in the discovery of new drugs with improved efficacy and safety profiles (Thangarasu et al., 2019).
Mecanismo De Acción
The mechanism of action of pyrazine derivatives can vary depending on the specific compound and its biological target. For example, some pyrazine derivatives have been found to inhibit certain protein kinases, while others have shown antimicrobial, anti-inflammatory, antiviral, and antifungal activities .
Safety and Hazards
Direcciones Futuras
The future of pyrazine research lies in the exploration of their synthetic pathways and biological activities. There is a growing interest in the development of new pyrazine derivatives with potential therapeutic applications . The unique structure of pyrazines makes them an attractive scaffold for drug discovery research .
Propiedades
IUPAC Name |
5-butylsulfonyl-2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-2-3-8-19(17,18)15-6-7-16-12(10-15)9-13(14-16)11-4-5-11/h9,11H,2-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLZYPFPYWXQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN2C(=CC(=N2)C3CC3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2649255.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2649256.png)
![1-(4-methoxyphenyl)-4-[(3-methoxyphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2649257.png)
![(2Z)-N-(2-chlorophenyl)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2649259.png)
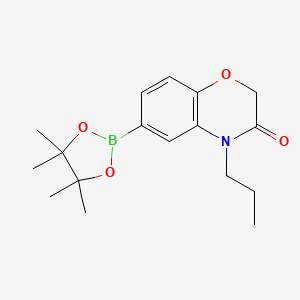
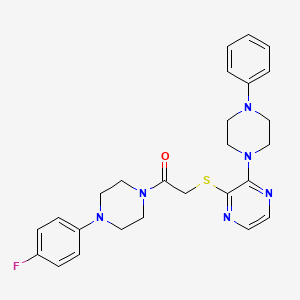


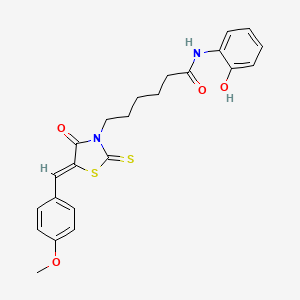
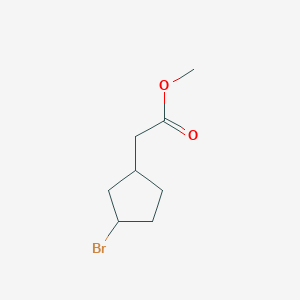
![2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2649270.png)
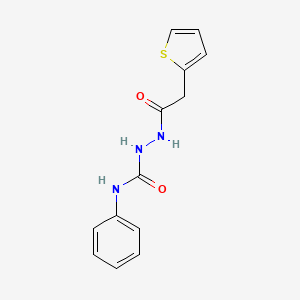
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2649276.png)
